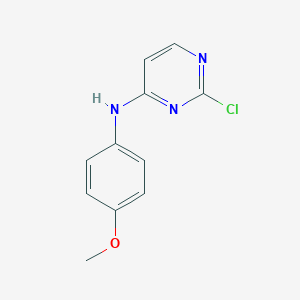

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine

Vue d'ensemble

Description

“2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” is a compound that incorporates a pyrrolo[2,3-d]pyrimidine scaffold . It has been studied for its potential in inhibiting multiple kinases, which could provide synergistic effects on the inhibition of tumor growth and resistance .

Synthesis Analysis

The synthesis of compounds incorporating a pyrrolo[2,3-d]pyrimidine scaffold, such as “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine”, involves the design, synthesis, and evaluation of these compounds . The synthesis process involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .

Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” is characterized by a pyrrolo[2,3-d]pyrimidine scaffold . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated using the Koopman’s approximation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone to obtain different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates then undergo condensation with different 2-aminopyridines to give the final compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” can be determined using various techniques. For instance, the compound forms inversion dimers linked via N—H⋯N hydrogen bonds, forming a two-dimensional network lying parallel to (100) .

Applications De Recherche Scientifique

Apoptosis Induction

The compound has been identified as a potent inducer of apoptosis . This means it can trigger programmed cell death, a process that is often disrupted in cancer cells. This makes it a potential candidate for cancer treatment research .

In Vivo Activity

The compound has shown high in vivo activity . This suggests that it could have potential therapeutic applications, as it is effective not just in vitro (in a lab setting), but also in vivo (in a living organism) .

Tubulin Inhibition

The compound has been associated with tubulin inhibition . Tubulin is a protein that is important for cell division, and its inhibition can prevent cancer cells from dividing and growing .

Cell Growth Inhibition

The compound has been used in cell growth inhibition assays . This means it has the potential to inhibit the growth of cells, which could be particularly useful in the context of cancer treatment .

Gene Editing

Although the details are not clear, there is a mention of the compound in the context of gene editing . This could suggest potential applications in genetic engineering or gene therapy .

Quantum Chemical Computational Methods

The compound has been mentioned in the context of quantum chemical computational methods . This suggests that it could be used in theoretical or computational chemistry for the study of quantum effects in atoms and molecules .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular signaling or function .

Biochemical Pathways

Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to cellular signaling and function .

Result of Action

Pyrimidine derivatives have been associated with a variety of biological effects, often related to their interactions with cellular targets .

Orientations Futures

The future directions of research on “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” could involve further exploration of its potential as a therapeutic agent, given its demonstrated inhibition of both AURKA and EGFR . Additionally, more studies could be conducted to further understand its physical and chemical properties, as well as its safety profile.

Propriétés

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAAMKRQIGYXRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621324 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

CAS RN |

191729-02-9 | |

| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

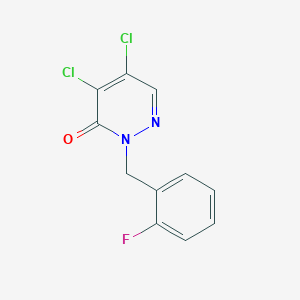

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)

![2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone](/img/structure/B67823.png)

![Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67826.png)

![2-methyl-2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]propanoic acid](/img/structure/B67834.png)